molecular formula C18H17N5O3S B2585228 methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 578701-88-9

methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2585228
CAS No.: 578701-88-9
M. Wt: 383.43
InChI Key: PCYGZNPYPYAIOX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based organic compound with a molecular formula of C₁₈H₁₇N₅O₃S (). Its structure integrates a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl ring at position 3. This compound is of interest in pharmaceutical research due to the bioactivity of triazole derivatives, particularly as enzyme inhibitors or antimicrobial agents .

Key synonyms include:

  • Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
  • Methyl 4-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate .

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGZNPYPYAIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves the condensation of methyl benzoate with various substituents. The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial for monitoring the synthesis process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microbes. For instance, studies have demonstrated that related triazole compounds can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as antibiotic agents .

Data Table: Antimicrobial Efficacy

CompoundTarget MicroorganismInhibition Zone (mm)Reference
Methyl 4-(2-(...))E. coli20
Methyl 4-(2-(...))S. aureus18

Anticancer Properties

The compound has been evaluated for its anticancer potential, demonstrating significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and activation of caspases .

Case Study: Anticancer Evaluation

A study assessed the anticancer activity of this compound against multiple cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Neuropharmacological Effects

Research suggests that this compound may possess neuropharmacological properties, including anxiolytic and antidepressant activities. Animal model studies have indicated that it can reduce anxiety-like behavior in forced swim tests and elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .

Data Table: Neuropharmacological Assessment

Test TypeResultReference
Forced Swim TestReduced immobility time
Elevated Plus Maze TestIncreased open arm time

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:

  • In vivo studies to validate efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Formulation development for potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind with various enzymes and receptors, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Melting Point (°C) Notable Features Reference
This compound 4-amino, 5-phenyl, methyl benzoate C₁₈H₁₇N₅O₃S Not reported High potential for enzyme inhibition
Methyl 4-(2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate 4-chlorophenyl substitution C₁₈H₁₆ClN₅O₃S Not reported Enhanced lipophilicity due to Cl group
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-fluorobenzylthio, pyridine C₂₀H₁₆FN₅S 146–148 Improved thermal stability
Ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate Thiazole, pyrimidine, ethyl ester C₂₂H₂₃N₅O₃S₂ Not reported Dual heterocyclic backbone
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Thiadiazole, sodium carboxylate C₂₀H₁₆N₇O₂S₃Na Not reported Superior enzyme interaction energy

Key Findings:

Compounds with thiadiazole or pyrimidine moieties () demonstrate enhanced binding to enzymes like HDAC6 or Sirt2 due to additional hydrogen-bonding sites .

Thermal Stability :

  • Derivatives with fluorinated benzyl groups (e.g., 5q in ) show higher melting points (146–148°C), suggesting greater crystallinity and stability .

Synthetic Flexibility :

  • The target compound’s thioacetamido bridge allows for modular synthesis, enabling substitutions at the triazole or benzoate positions (). This contrasts with rigid analogs like alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates , which require specialized conditions for imidate formation ().

Research Implications

  • Pharmaceutical Development : The target compound’s benzoate ester may improve oral bioavailability compared to carboxylate salts (e.g., sodium derivatives in ) .
  • Structure-Activity Relationship (SAR): The 4-amino group on the triazole is critical for hydrogen bonding, while the phenyl ring aids in hydrophobic interactions. Substitutions with halogens (Cl, F) or heterocycles (pyridine, thiazole) can fine-tune selectivity and potency .

Biological Activity

Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. The triazole ring system is known for various pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5OSC_{19}H_{21}N_{5}OS, with a molecular weight of approximately 367.47 g/mol. The structure includes a triazole moiety that contributes to its biological activities.

Key Structural Features:

  • Triazole Ring : Known for its diverse biological applications.
  • Thio Group : Enhances interaction with biological targets.
  • Amino Group : Potentially increases solubility and bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure exhibit substantial antimicrobial properties. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole have shown effectiveness against a range of bacterial strains. In a study assessing various triazole derivatives, certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like rifampicin .

CompoundMIC against E. coliMIC against S. aureusReference
3b0.5 µg/mL0.8 µg/mL
4i0.6 µg/mL0.9 µg/mL
4m0.7 µg/mL1.0 µg/mL

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been evaluated using assays such as DPPH and ABTS. Compounds derived from the triazole framework exhibited significant radical scavenging activity, with some showing IC50 values comparable to ascorbic acid .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
3d0.3970.400
4k0.4500.420

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study synthesized various triazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with the thio group exhibited enhanced antibacterial activity due to improved binding affinity to bacterial enzymes .
  • Antioxidant Evaluation :
    A series of experiments assessed the antioxidant capabilities using standard assays (DPPH and ABTS). The results showed that certain derivatives had potent antioxidant activities, suggesting their potential in preventing oxidative stress-related diseases .
  • Cancer Cell Line Studies :
    In vitro studies on breast cancer cell lines demonstrated that specific triazole derivatives could inhibit cell proliferation and induce apoptosis through caspase activation pathways . These findings support further exploration into their use as chemotherapeutic agents.

Q & A

Basic: What are the key synthetic steps for methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

Answer:
The synthesis typically involves two stages:

Formation of the triazole-thione core : React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst. This forms the intermediate thiolate .

Acetamido coupling : Treat the thiolate with methyl 4-(2-chloroacetamido)benzoate in ethanol and aqueous KOH. Reflux for 1 hour to facilitate nucleophilic substitution, followed by precipitation in water and recrystallization from ethanol .

Basic: Which spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the acetamido linker and triazole-phenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester and amide) .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced: How can microwave-assisted synthesis improve reaction efficiency?

Answer:
Microwave irradiation reduces reaction time and enhances yield compared to classical reflux. For example, triazole-thione formation under microwave conditions (e.g., 100°C, 20 minutes) achieves >90% yield vs. 4 hours for conventional heating . Optimize power settings and solvent polarity to prevent decomposition .

Advanced: How to troubleshoot unexpected by-products during synthesis?

Answer:

  • Chromatographic Analysis : Use TLC or HPLC to monitor reaction progress and isolate by-products .
  • Mechanistic Insight : By-products like oxidized sulfones may form due to excess KOH or prolonged heating. Adjust stoichiometry and reaction time .
  • Recrystallization : Purify the crude product using ethanol-water mixtures to remove polar impurities .

Advanced: What experimental designs are robust for evaluating biological activity?

Answer:

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks to control variability in cell-based assays .
  • Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate IC50_{50} values for antimicrobial or anticancer activity .
  • Positive/Negative Controls : Include known inhibitors (e.g., fluconazole for antifungal assays) and solvent-only controls .

Advanced: How to conduct molecular docking studies for target prediction?

Answer:

Protein Preparation : Retrieve target structures (e.g., CYP450 enzymes) from the PDB and optimize hydrogen bonding networks .

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel .

Docking Simulation : Use AutoDock Vina to assess binding affinities. Focus on triazole-thioether interactions with catalytic residues .

Validation : Compare docking scores with known inhibitors and validate via MD simulations .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Solvent Effects : DMSO concentrations >1% may artifactually suppress activity. Use ≤0.1% solvent .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to identify significant differences between studies .

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